ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C11H19N3O2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . N-tert.butylpyrazole intermediates have been reported to react with ethylenediamine or propylenediamine via C2 SN Ar to offer related compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(CN1N=C(C(C)(C)C)C=C1N)=O
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 225.29 .Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate serves as a precursor in synthesizing a series of novel compounds with potential antibacterial properties. For instance, the compound has been used to create Schiff bases and 1,3,4-oxadiazol derivatives, which were tested against both Gram-positive and Gram-negative bacteria, showing promising results compared to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).
Marine Fungus Compounds and Antioxidant Activity
Research on marine fungi led to the discovery of new compounds with significant antioxidant activities. Ethyl acetate extracts from the fermentation broth of Penicillium sp. yielded compounds that have been characterized and shown potential as antioxidants (Hong-Hua Wu et al., 2010).
Green Synthesis Approaches
A green synthesis approach has been employed for the creation of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting an environmentally friendly method of synthesizing heterocyclic compounds without the use of solvents (Al-Matar et al., 2010).
Novel Synthetic Routes
Efficient synthetic routes have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions, showcasing novel pathways for N-fused heterocycle production (Ghaedi et al., 2015).
Antioxidant Phenolic Compounds
In another study, antioxidant phenolic compounds were isolated from walnut kernels (Juglans regia L.), indicating the potential of using natural extracts for discovering new antioxidants (Zijia Zhang et al., 2009).
Safety and Hazards
Future Directions
Given the wide range of applications of pyrazoles in various fields, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds may continue to be subjects of interest in future research.
Mechanism of Action
Target of Action
This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It is known that 5-amino-pyrazoles, a class of compounds to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Biochemical Pathways
5-amino-pyrazoles have been used in the synthesis of diverse heterocyclic compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
As a part of a collection of unique chemicals for early discovery researchers, its effects are still under investigation .
Properties
IUPAC Name |
ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKNVALGKYXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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